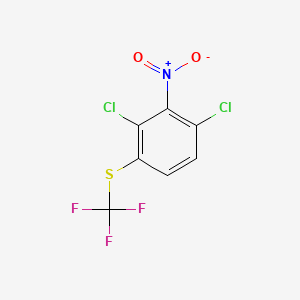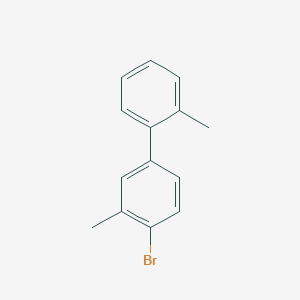
4'-Bromo-2,3'-dimethyl-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Bromo-2,3’-dimethyl-1,1’-biphenyl is an organic compound with the molecular formula C14H13Br It is a derivative of biphenyl, where the biphenyl core is substituted with a bromine atom at the 4’ position and two methyl groups at the 2 and 3’ positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromo-2,3’-dimethyl-1,1’-biphenyl typically involves the bromination of 2,3’-dimethyl-1,1’-biphenyl. This can be achieved through electrophilic aromatic substitution reactions using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the 4’ position.
Industrial Production Methods: Industrial production of 4’-Bromo-2,3’-dimethyl-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4’-Bromo-2,3’-dimethyl-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The bromine atom can be reduced to form the parent biphenyl compound.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are used.
Major Products Formed:
Substitution Reactions: Products include various substituted biphenyl derivatives.
Oxidation Reactions: Products include carboxylic acids or aldehydes.
Reduction Reactions: The major product is the parent biphenyl compound.
Applications De Recherche Scientifique
4’-Bromo-2,3’-dimethyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: It serves as a probe in biochemical assays to study enzyme-substrate interactions and protein-ligand binding.
Medicine: The compound is investigated for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4’-Bromo-2,3’-dimethyl-1,1’-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and methyl groups influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes.
Comparaison Avec Des Composés Similaires
- 4-Bromo-1,1’-biphenyl
- 2,3’-Dimethyl-1,1’-biphenyl
- 4-Bromo-2,2’-dimethyl-1,1’-biphenyl
Comparison: 4’-Bromo-2,3’-dimethyl-1,1’-biphenyl is unique due to the specific positioning of the bromine atom and methyl groups, which confer distinct chemical and physical properties. Compared to 4-Bromo-1,1’-biphenyl, the presence of methyl groups in 4’-Bromo-2,3’-dimethyl-1,1’-biphenyl enhances its hydrophobicity and may affect its reactivity. Similarly, the bromine atom in 4’-Bromo-2,3’-dimethyl-1,1’-biphenyl provides a site for further functionalization, distinguishing it from 2,3’-dimethyl-1,1’-biphenyl.
Propriétés
Formule moléculaire |
C14H13Br |
|---|---|
Poids moléculaire |
261.16 g/mol |
Nom IUPAC |
1-bromo-2-methyl-4-(2-methylphenyl)benzene |
InChI |
InChI=1S/C14H13Br/c1-10-5-3-4-6-13(10)12-7-8-14(15)11(2)9-12/h3-9H,1-2H3 |
Clé InChI |
RWQCCMHMZKLCDP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2=CC(=C(C=C2)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B14037327.png)
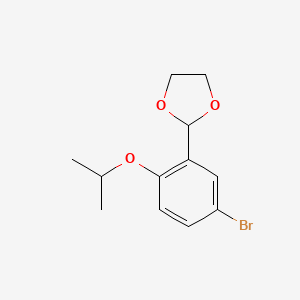
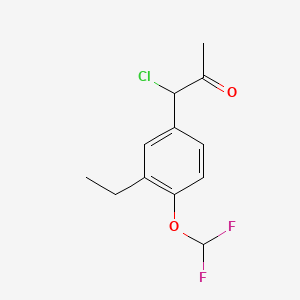
![tert-Butyl 1-methyl-2-oxo-3-(pyridin-2-yl)hexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate](/img/structure/B14037345.png)
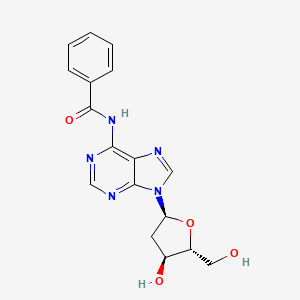
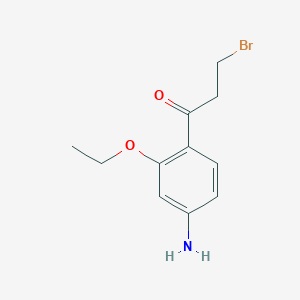
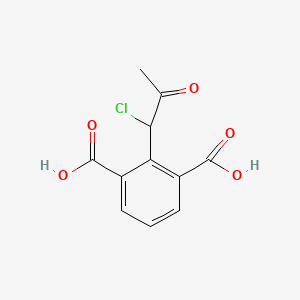
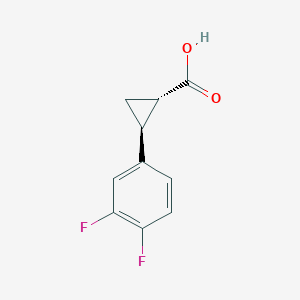
![(2S)-2-[(1R,3aS,4E,7aR)-4-[2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propanal](/img/structure/B14037389.png)
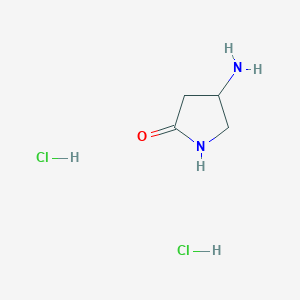
![Methyl 4-chloro-1-methyl-1H-pyrazolo[3,4-D]pyrimidine-6-carboxylate](/img/structure/B14037401.png)


